molecular formula C22H18N6OS2 B11601645 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B11601645
M. Wt: 446.6 g/mol
InChI Key: QWMIYMLPAVGWDH-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzothiazole, quinazoline, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, which are then coupled with a pyrimidine derivative under specific conditions. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its specific combination of benzothiazole, quinazoline, and pyrimidine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H18N6OS2/c1-12-7-8-15-13(2)23-20(25-17(15)9-12)28-21-24-14(10-19(29)27-21)11-30-22-26-16-5-3-4-6-18(16)31-22/h3-10H,11H2,1-2H3,(H2,23,24,25,27,28,29)

InChI Key

QWMIYMLPAVGWDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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